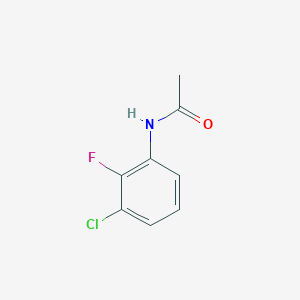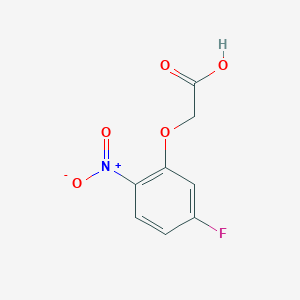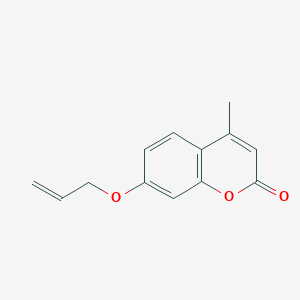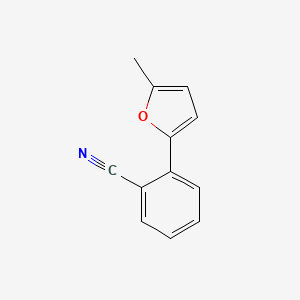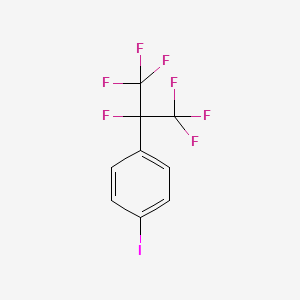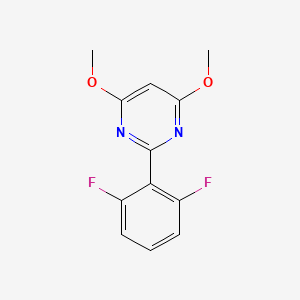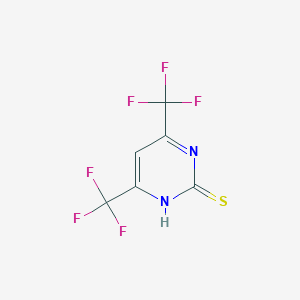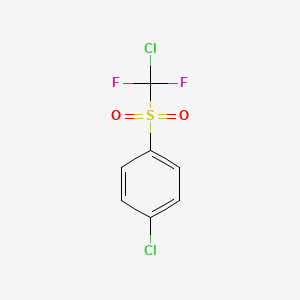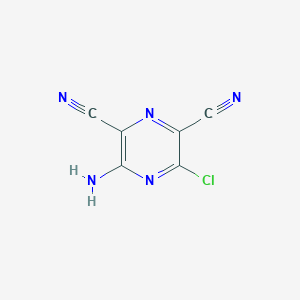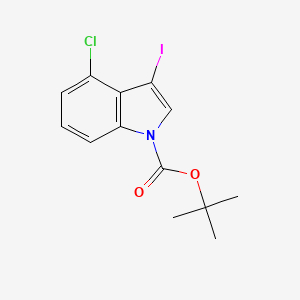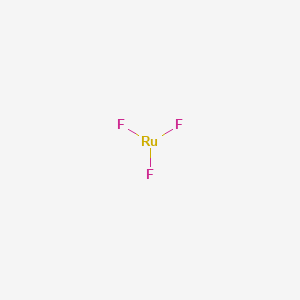
Ruthenium(3+) trifluoride
Übersicht
Beschreibung
Ruthenium(3+) trifluoride, also known as ruthenium(III) fluoride, is a chemical compound with the formula RuF₃. It is a dark brown solid that is insoluble in water and has a high melting point. This compound is part of the larger family of ruthenium compounds, which are known for their diverse oxidation states and significant applications in various fields .
Vorbereitungsmethoden
Ruthenium(3+) trifluoride can be synthesized through several methods. One common synthetic route involves the reduction of ruthenium(V) fluoride by iodine at elevated temperatures (around 250°C) . Another method includes the reaction of ruthenium tetroxide with fluorinating agents such as krypton difluoride in hydrofluoric acid solution . Industrial production methods often involve the use of high-temperature reactions and specialized equipment to handle the reactive and corrosive nature of the fluorinating agents.
Analyse Chemischer Reaktionen
Ruthenium(3+) trifluoride undergoes various types of chemical reactions, including:
Common reagents used in these reactions include fluorine gas, hydrogen gas, hydrazine, and various halide salts. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include other ruthenium halides or elemental ruthenium.
Wissenschaftliche Forschungsanwendungen
Ruthenium(3+) trifluoride has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Material Science: Ruthenium compounds, including this compound, are used in the development of advanced materials for electronics and energy storage.
Biomedical Research: This compound and other ruthenium compounds are being investigated for their potential use in anticancer therapies due to their ability to interact with DNA and induce cell apoptosis.
Environmental Applications: Ruthenium-based catalysts are used in environmental applications, such as the catalytic oxidation of pollutants.
Wirkmechanismus
The mechanism of action of ruthenium(3+) trifluoride in its various applications involves its ability to undergo redox reactions and form coordination complexes with other molecules. In catalysis, this compound acts as an electron transfer agent, facilitating the oxidation or reduction of substrates . In biomedical applications, ruthenium compounds can bind to DNA, disrupting its function and leading to cell death . The specific molecular targets and pathways involved depend on the particular application and the chemical environment.
Vergleich Mit ähnlichen Verbindungen
Ruthenium(3+) trifluoride can be compared with other similar compounds, such as:
Ruthenium(III) chloride (RuCl₃): Similar to this compound, ruthenium(III) chloride is used in catalysis and material science.
Ruthenium(III) bromide (RuBr₃): This compound shares similar applications with this compound but has distinct reactivity patterns due to the bromide ions.
Ruthenium(IV) oxide (RuO₂): Used primarily in catalysis and electronic applications, ruthenium(IV) oxide has different oxidation states and properties compared to this compound.
The uniqueness of this compound lies in its specific reactivity with fluorine and its applications in high-temperature and highly oxidative environments.
Eigenschaften
IUPAC Name |
trifluororuthenium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.Ru/h3*1H;/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQNNUGOBNRKKW-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Ru](F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475784 | |
| Record name | Ruthenium(3+) trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51021-05-7 | |
| Record name | Ruthenium(3+) trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


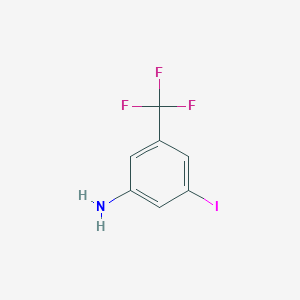
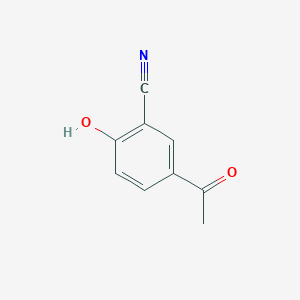
![(1S,5R)-6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B3031483.png)
